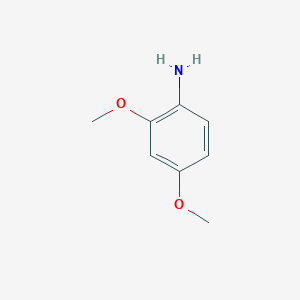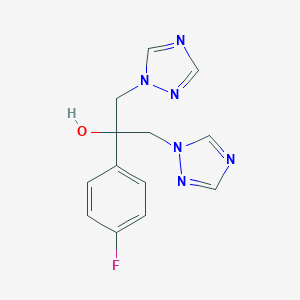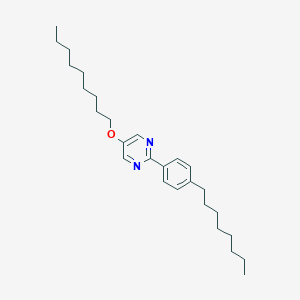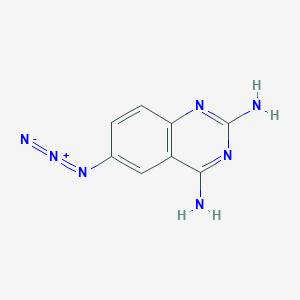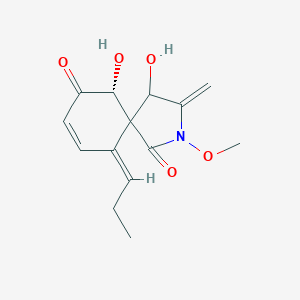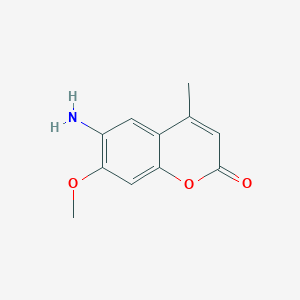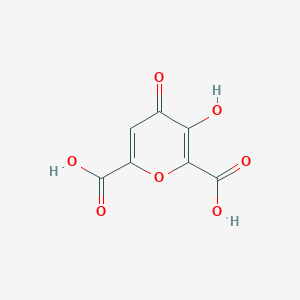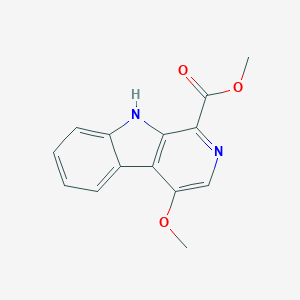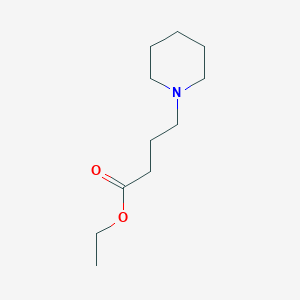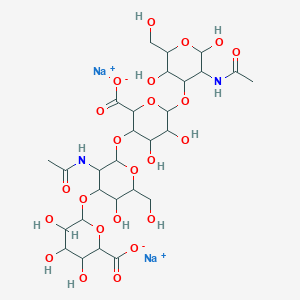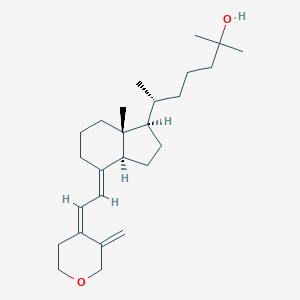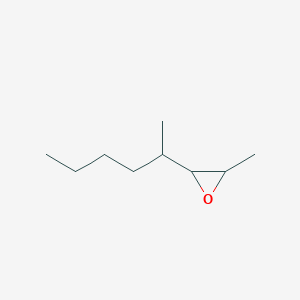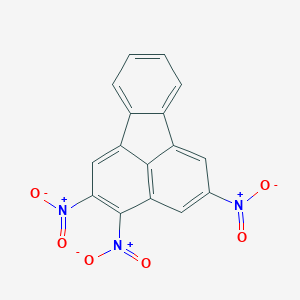
4-Acetoxi-2'-metoxibenzofenona
Descripción general
Descripción
4-Acetoxy-2’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 4-position and a methoxy group at the 2’-position on the benzophenone core.
Aplicaciones Científicas De Investigación
4-Acetoxy-2’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has shown its potential as a therapeutic agent in drug development.
Mecanismo De Acción
Target of Action
It’s structurally similar to 4-acetoxy-dmt , a semi-synthetic psychoactive drug that is believed to be a prodrug of psilocin
Mode of Action
Based on its structural similarity to 4-acetoxy-dmt , it might interact with its targets in a similar manner. 4-acetoxy-DMT is believed to be a prodrug of psilocin , which means it is metabolized into psilocin in the body. Psilocin then interacts with serotonin receptors in the brain . It’s important to note that this is speculative and the actual mode of action of 4-Acetoxy-2’-methoxybenzophenone may be different.
Biochemical Pathways
If it acts similarly to 4-acetoxy-dmt , it might affect the serotonergic system by interacting with serotonin receptors. This could potentially lead to changes in mood, perception, and cognition
Result of Action
If it acts similarly to 4-acetoxy-DMT , it might induce changes in mood, perception, and cognition by interacting with serotonin receptors . .
Análisis Bioquímico
Biochemical Properties
It is known that benzophenone derivatives can have diverse plant growth-regulating actions, such as inhibition of shoot and root growth, induction of chlorosis, and disturbance in phototropism or geotropism . They can also act as photopolymerization catalysts .
Cellular Effects
Benzophenone derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzophenone derivatives can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity .
Metabolic Pathways
It is known that benzophenone derivatives can be involved in various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method is the reaction of 2-methoxybenzoyl chloride with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxy-2’-methoxybenzophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetoxy-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzophenones depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
- 2,2’-Dihydroxy-4-methoxybenzophenone
Uniqueness
4-Acetoxy-2’-methoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
[4-(2-methoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-13-9-7-12(8-10-13)16(18)14-5-3-4-6-15(14)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMBGNOFTGSAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641685 | |
| Record name | 4-(2-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124208-72-6 | |
| Record name | 4-(2-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


